2,4-Dinitrobenzenesulfenamide
Description
Contextual Significance in Organic Synthesis and Reaction Chemistry
2,4-Dinitrobenzenesulfenamide is a key precursor for the generation of 2,4-dinitrobenzenesulfenylnitrene, a highly reactive intermediate. oatext.com This nitrene species is particularly useful in the synthesis of N-sulfenylaziridines from alkenes. oatext.comresearchgate.netresearchgate.netresearchgate.net Aziridines are three-membered heterocyclic compounds that are important building blocks in organic synthesis due to their ability to undergo ring-opening reactions to introduce nitrogen-containing functionalities into molecules. The reaction of 2,4-dinitrobenzenesulfenylnitrene with alkenes provides a direct route to these valuable N-substituted aziridines. researchgate.netresearchgate.netresearchgate.net
The 2,4-dinitrophenylsulfenyl group can also function as a protecting group for amines. oatext.com This application is crucial in multi-step syntheses where a specific amino group needs to be shielded from reacting while other parts of the molecule are being modified.
Furthermore, this compound and its derivatives are employed in the synthesis of more complex molecules. For instance, it has been used in the synthesis of cephalosporin (B10832234) derivatives, which are a class of β-lactam antibiotics. oup.com Its utility is also noted in the preparation of various organic compounds, including those with potential biological activity. uvic.cagoogle.com
The reactivity of this compound is often exploited in reactions involving the formation of sulfur-nitrogen bonds, a key transformation in the synthesis of various heterocyclic and acyclic compounds. tandfonline.comresearchgate.net The presence of the dinitrophenyl group activates the sulfur atom, making it susceptible to nucleophilic attack and facilitating the transfer of the sulfenamide (B3320178) moiety.
Historical Perspectives on its Development and Initial Applications
Early encyclopedic works on explosives from the mid-20th century mention this compound, describing it as yellow crystals. scribd.comscribd.com This suggests that the compound was known and characterized by that time, likely as part of the broader systematic study of dinitrobenzene derivatives, many of which were investigated for their energetic properties.
The initial applications in organic synthesis likely emerged as chemists began to explore the reactivity of the sulfenamide functional group. The ability to generate reactive nitrene species from sulfenamides through oxidation was a significant discovery that opened up new avenues for the synthesis of nitrogen-containing compounds. The pioneering work on the generation of sulfenylnitrenes from precursors like this compound laid the foundation for its subsequent widespread use in the synthesis of aziridines and other heterocyclic systems. oatext.com Over time, the understanding of its reactivity has evolved, leading to its application as a versatile reagent in modern organic synthesis. researcher.lifenih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H5N3O4S |
| Appearance | Yellow crystals scribd.comscribd.com |
| Solubility | Soluble in various organic solvents |
Reactivity Data of this compound in Aziridination Reactions
| Alkene | Oxidant | Solvent | Yield of N-sulfenylaziridine | Reference |
| Styrene (B11656) | Iodobenzene (B50100) diacetate (with microwave irradiation) | Dichloromethane (B109758) | Good | oatext.com |
| Various alkenes | N-bromosuccinimide | Not specified | 6-72% | researchgate.netresearchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
51824-83-0 |
|---|---|
Molecular Formula |
C6H5N3O4S |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
S-(2,4-dinitrophenyl)thiohydroxylamine |
InChI |
InChI=1S/C6H5N3O4S/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2 |
InChI Key |
RTKRAORYZUBVGQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SN |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SN |
Other CAS No. |
51824-83-0 |
Synonyms |
2,4-dinitrobenzenesulfenamide |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dinitrobenzenesulfenamide and Its Derivatives
Classical and Established Preparative Routes
The traditional approaches to synthesizing 2,4-dinitrobenzenesulfenamide are characterized by their reliability and are well-documented in chemical literature. These methods typically involve the use of highly reactive precursors that readily undergo transformation to the desired sulfenamide (B3320178).
Synthesis from 2,4-Dinitrobenzenesulfenyl Chloride Precursors
The most prominent and widely employed classical method for the preparation of this compound involves the reaction of 2,4-dinitrobenzenesulfenyl chloride with an amine source. This precursor is a highly reactive electrophile, making it susceptible to nucleophilic attack by ammonia (B1221849) or primary and secondary amines to form the corresponding sulfenamide.
The synthesis of the 2,4-dinitrobenzenesulfenyl chloride precursor itself is a critical first step. A common method involves the chlorinolysis of 2,4-dinitrophenyl disulfide or a related sulfur compound. For instance, 2,4-dinitrophenyl benzyl (B1604629) sulfide (B99878) can be treated with sulfuryl chloride in a dry solvent like ethylene (B1197577) chloride. This reaction is typically exothermic and proceeds rapidly to yield 2,4-dinitrobenzenesulfenyl chloride after concentration and purification. orgsyn.org
Once the sulfenyl chloride is obtained, it is reacted with a source of ammonia, such as ammonium (B1175870) hydroxide, to produce this compound. prepchem.com The reaction is a straightforward nucleophilic substitution at the sulfur atom, where the amino group displaces the chloride. The high reactivity of the sulfenyl chloride ensures that this reaction proceeds efficiently, providing a direct route to the target compound.
Table 1: Key Reactions in the Synthesis via 2,4-Dinitrobenzenesulfenyl Chloride
| Step | Reactants | Reagents | Product |
| Precursor Synthesis | 2,4-Dinitrophenyl benzyl sulfide | Sulfuryl chloride | 2,4-Dinitrobenzenesulfenyl chloride |
| Sulfenamide Formation | 2,4-Dinitrobenzenesulfenyl chloride | Ammonium hydroxide | This compound |
Direct Amidation and Condensation Reactions
While the use of 2,4-dinitrobenzenesulfenyl chloride is the most common classical route, other strategies involving direct amidation or condensation reactions are conceptually possible, though less frequently documented for this specific compound. A condensation reaction, by definition, involves the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org In the context of sulfenamide synthesis, this could theoretically involve the reaction of a sulfenic acid (R-SOH) with an amine. However, the instability of sulfenic acids makes this a challenging approach in practice.
Direct amidation methods in organic synthesis often involve the activation of a carboxylic acid for reaction with an amine. Analogously, for sulfenamides, this would require activation of a sulfur-containing functional group for direct reaction with an amine. While direct amidation techniques are prevalent for the synthesis of carboxamides, their application to the direct formation of this compound from precursors other than the highly reactive sulfenyl chloride is not a widely established "classical" route. The reactivity of the 2,4-dinitrobenzenesulfenyl chloride precursor generally obviates the need for developing alternative direct amidation strategies from less reactive starting materials in classical synthesis.
Advanced Synthetic Approaches and Catalytic Strategies
In recent years, the field of organic synthesis has seen the development of advanced methodologies that offer significant advantages over classical techniques, including reduced reaction times, milder conditions, and enhanced efficiency. These modern approaches have also been applied to the synthesis of sulfenamides and their derivatives.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. at.uaoatext.comnih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and purer products. nih.gov
In the context of sulfenamide synthesis, microwave assistance has been successfully employed. For instance, a convenient one-pot microwave-assisted synthesis of lipophilic sulfenamide prodrugs has been reported, starting from disulfides and an amine in the presence of silver nitrate. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed, the general principles are applicable. A potential microwave-assisted route could involve the reaction of 2,4-dinitrophenyl disulfide with an amine under microwave irradiation, potentially with a mediating agent to facilitate the reaction. The rapid and efficient heating provided by microwaves can enhance the rate of the sulfenamide bond formation. General protocols for microwave-assisted synthesis of sulfonamides, a related class of compounds, have also been developed, highlighting the utility of this technology in sulfur-nitrogen bond formation. organic-chemistry.orgnih.govresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave Irradiation |
| Reaction Time | Typically hours | Often minutes |
| Energy Input | Indirect and slow | Direct and rapid |
| Temperature Control | Can have thermal gradients | More uniform heating |
| Yields | Variable | Often improved |
| Side Reactions | More prevalent | Often reduced |
Palladium-Catalyzed C–N Bond Formation Utilizing DNs-Protected Nucleophiles
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. researchgate.net While typically used for the formation of arylamines from aryl halides, these methods can be conceptually extended to the synthesis of sulfenamides.
The 2,4-dinitrobenzenesulfenyl (DNs) group can be used as a protecting group for amines. A strategy for C-N bond formation could involve the use of a DNs-protected amine as a nucleophile in a palladium-catalyzed coupling reaction. More directly relevant is the concept of palladium-catalyzed amination of aryl sulfoxides, which involves the cleavage of a carbon-sulfur bond and the formation of a new C-N bond. organic-chemistry.orgnih.gov This demonstrates the capability of palladium catalysts to mediate reactions at sulfur centers.
A hypothetical palladium-catalyzed route to a this compound derivative could involve the coupling of an organometallic reagent with a protected amine source where the DNs group is part of the electrophile. However, a more plausible approach involves the palladium-catalyzed reaction between an arylating agent and a pre-formed sulfenamide anion or a related nucleophilic sulfur-nitrogen species. The development of specific ligands and reaction conditions would be crucial for the success of such a transformation. The versatility of palladium catalysis in forming C-N bonds suggests that with further research, efficient catalytic routes to this compound and its derivatives could be realized. organic-chemistry.orgnih.gov
Integration into Solid-Phase Synthesis Methodologies
Solid-phase synthesis (SPS) is a powerful technique for the assembly of peptides and other complex organic molecules on an insoluble polymer support. peptide.com This methodology simplifies the purification process, as excess reagents and byproducts can be washed away from the resin-bound product.
The 2,4-dinitrobenzenesulfenyl group can be incorporated into solid-phase synthesis strategies as a protecting group for amines. In this context, an amino acid attached to a solid support could be reacted with 2,4-dinitrobenzenesulfenyl chloride to protect its free amino group. Subsequent chemical transformations can be performed on other parts of the molecule, and the DNs group can be selectively removed later under specific conditions.
The general workflow of solid-phase peptide synthesis (SPPS) involves several key steps:
Resin Swelling: The solid support, typically a polystyrene-based resin, is swollen in a suitable solvent to allow for efficient diffusion of reagents.
Deprotection: The protecting group on the resin-bound amino acid or peptide is removed to expose a reactive functional group (e.g., an amine).
Coupling: The next amino acid (with its amino group protected) is activated and coupled to the exposed functional group on the resin.
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
These steps are repeated to build the desired molecular chain. The integration of this compound chemistry into this workflow allows for the site-specific introduction of this functional group or its use as a transient protecting group during the assembly of more complex molecular architectures.
Functionalization and Derivative Formation
The functionalization of the nitrogen atom in this compound is a critical step for creating a diverse range of derivatives. The electron-withdrawing nature of the 2,4-dinitrophenyl group significantly influences the reactivity of the sulfenamide nitrogen, making its functionalization a subject of specific synthetic strategies. This section explores the N-alkylation, N-acylation, and subsequent preparation of substituted benzenesulfonamide (B165840) derivatives.
N-Alkylation and N-Acylation Reactions
Direct N-alkylation and N-acylation of this compound are not extensively documented in readily available scientific literature. The reactivity of the sulfenamide nitrogen is considerably reduced by the two strongly electron-withdrawing nitro groups on the aromatic ring. This deactivation makes standard alkylation and acylation reactions, typically facile for amines, more challenging.
However, related compounds, such as those containing a 2,4-dinitrobenzenesulfonamide (B1250028) (dNBS) moiety, are utilized in complex syntheses, for example, in peptide and glycopeptide chemistry. In these contexts, the dNBS group is often employed as a protecting group or an activating group. For instance, 2,4-dinitrobenzenesulfonamides have been shown to undergo condensation reactions with thioacids to form amide bonds. While this demonstrates a reaction at the sulfonamide nitrogen, it does not represent a direct N-alkylation or N-acylation in the traditional sense of adding an alkyl or acyl group to an existing N-H bond of the parent sulfenamide.
General synthetic methods for the N-alkylation and N-acylation of less deactivated sulfonamides often require strong bases and reactive electrophiles. It can be inferred that similar forceful conditions would be necessary for this compound, though specific examples are not provided in the reviewed literature.
Interactive Data Table: General Conditions for N-Alkylation/Acylation of Related Sulfonamides
| Reaction Type | Reagent Class | General Conditions | Potential Applicability Notes |
| N-Alkylation | Alkyl Halides | Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF, DMSO) | The low nucleophilicity of the nitrogen in this compound would likely require harsh conditions. |
| N-Acylation | Acyl Chlorides | Base (e.g., pyridine, triethylamine) | The reaction is plausible but may be sluggish due to the deactivated substrate. |
| N-Acylation | Acid Anhydrides | Catalyst (e.g., Bi(OTf)₃, BiCl₃), sometimes solvent-free | This method is effective for a range of sulfonamides and could potentially be adapted. |
This table is illustrative of general methods for related compounds, as specific data for this compound is not available.
Preparation of Substituted Benzenesulfonamide Derivatives
The conversion of this compound into substituted benzenesulfonamide derivatives first requires the oxidation of the sulfur atom from the +2 state (in the sulfenamide) to the +6 state (in the sulfonamide). This oxidation is a key transformation.
Once the corresponding 2,4-dinitrobenzenesulfonamide is formed, it can serve as a precursor for various substituted derivatives. The synthesis of substituted benzenesulfonamides is a well-established area of organic chemistry, often starting from substituted anilines or via the reaction of benzenesulfonyl chlorides with amines. nih.gov For example, a general route involves the Sandmeyer reaction of an appropriate aniline (B41778) to generate a sulfonyl chloride, which is then reacted with ammonia or an amine to form the sulfonamide. nih.gov
While the literature provides extensive examples of synthesizing substituted benzenesulfonamides from various starting materials, specific protocols that begin with the oxidation of this compound and subsequent functionalization are not explicitly detailed in the surveyed sources. The primary focus in the literature concerning the 2,4-dinitrobenzenesulfonamide moiety often involves its use as a protecting group for amines, which can be cleaved under specific conditions, rather than its conversion into a diverse library of substituted sulfonamide derivatives.
Reactivity Profiles and Mechanistic Investigations of 2,4 Dinitrobenzenesulfenamide
Generation and Reactions of Sulfenylnitrene Intermediates
A key aspect of the reactivity of 2,4-dinitrobenzenesulfenamide is its role as a progenitor for 2,4-dinitrobenzenesulfenylnitrene, a highly reactive intermediate. This sulfenylnitrene is typically generated in situ through oxidation and can subsequently undergo a variety of characteristic reactions, including cycloadditions and insertions.
Oxidative Generation from this compound
The generation of 2,4-dinitrobenzenesulfenylnitrene from its sulfenamide (B3320178) precursor is commonly achieved through oxidation. Reagents such as lead tetraacetate (LTA) and iodobenzene (B50100) diacetate have proven effective for this transformation. oatext.comlookchem.com The oxidation of this compound with these reagents leads to the formation of the transient sulfenylnitrene species, which can then be trapped by various substrates present in the reaction mixture. oatext.comrsc.org
For instance, the oxidation of this compound with LTA in the presence of electron-rich alkenes has been shown to produce the corresponding N-(2,4-dinitrophenylsulfenyl)aziridines. lookchem.com Similarly, iodobenzene diacetate can be used as an oxidant, and its effectiveness can be enhanced through methods like microwave irradiation, which can accelerate the reaction. oatext.com While iodobenzene diacetate is a viable oxidant, it may react slowly at room temperature. oatext.com
Cycloaddition Reactions with Unsaturated Systems
Once generated, 2,4-dinitrobenzenesulfenylnitrene readily participates in cycloaddition reactions with unsaturated systems, most notably alkenes, to form aziridines. oatext.comrsc.org This reaction provides a direct method for the three-membered ring synthesis. The efficiency and product distribution of these cycloadditions can be influenced by the nature of the alkene.
Conjugated olefins, such as styrene (B11656) and stilbene, have been found to give good yields of the corresponding aziridines. oatext.com In contrast, alkenes with unconjugated double bonds, like cyclooctene (B146475) and cyclohexene, tend to result in lower yields. oatext.com The reaction with cis-stilbene (B147466) has been observed to produce both cis- and trans-aziridines, suggesting the possible involvement of a biradical intermediate that can undergo bond rotation before ring closure. oatext.com
The reaction of the sulfenylnitrene with various olefins has been studied, and the yields of the resulting aziridines are summarized in the table below.
| Olefin | Product | Yield (%) |
| trans-Stilbene | 1-(2,4-Dinitrobenzenesulfenyl)-2,3-diphenylaziridine | Quantitative |
| α-Methylstyrene | 1-Phenylvinyl-2,4-dinitrobenzenesulfenamide | 17 |
| β-Methylstyrene | 1-(2,4-Dinitrobenzenesulfenyl)-2-methyl-3-phenylaziridine | 72 |
| Cyclooctene | Aziridine derivative | 13 |
| Cyclohexene | Aziridine derivative | 13 |
| Data sourced from a study on the reaction of sulfenylnitrene with various olefins. oatext.com |
Insertion Reactions into C–H Bonds
In addition to cycloadditions, sulfenylnitrenes are capable of inserting into carbon-hydrogen (C–H) bonds. wikipedia.org This reaction represents a powerful method for C–N bond formation. The mechanism of nitrene C–H insertion is generally understood to proceed via a concerted, though asynchronous, transition state for singlet nitrenes, leading to retention of stereochemistry. wikipedia.org In contrast, triplet nitrenes react through a stepwise mechanism involving hydrogen abstraction followed by radical recombination. wikipedia.org
The competition between cycloaddition and C–H insertion has been observed in reactions of 2,4-dinitrobenzenesulfenylnitrene. For example, the reaction with β-methylstyrene yields the corresponding aziridine, a product of cycloaddition, while the reaction with α-methylstyrene can lead to a sulfenamide via a proposed insertion mechanism. oatext.com
Stereochemical Aspects of Nitrene Additions to Olefins
The stereochemistry of the addition of 2,4-dinitrobenzenesulfenylnitrene to olefins provides valuable insight into the reaction mechanism. The addition to (Z)-1-phenylpropene has been shown to produce a mixture of cis- and trans-aziridines. lookchem.com This lack of complete stereospecificity suggests that the reaction may not proceed exclusively through a concerted pathway. The formation of both diastereomers is consistent with the intermediacy of a species, such as a biradical, that has a lifetime sufficient for bond rotation to occur before ring closure. This observation is crucial for understanding the nature of the transient intermediates in these reactions. oatext.comlibretexts.orgchemistrysteps.com
Computational Probes into Sulfenylnitrene Spin States and Intermediates
Computational studies have been employed to investigate the electronic structure and reactivity of sulfenylnitrene intermediates. oatext.comacs.orgchemrxiv.org These studies help to elucidate the relative energies of the singlet and triplet spin states and their respective reaction pathways. Molecular orbital calculations have suggested that the cycloaddition of a singlet sulfenylnitrene to a carbon-carbon double bond leads to the formation of aziridines. oatext.com
Furthermore, computational models support the existence of a biradical intermediate in certain reactions, such as the formation of a sulfenamide from the reaction with β-methylstyrene. oatext.com Density functional theory (DFT) calculations have also been used to explore the mechanisms of related sulfinylnitrene reactions, indicating that nitrene formation can proceed through a transient triplet intermediate before reaching the reactive singlet state. acs.orgresearchgate.net These computational investigations provide a theoretical framework for understanding the complex reactivity of these nitrogen-centered intermediates. researchgate.net
Nucleophilic Reactivity and Displacement Reactions
Beyond its role as a nitrene precursor, this compound and its derivatives can exhibit significant nucleophilic reactivity. The sulfonamide moiety, activated by the strongly electron-withdrawing nitro groups, can be a target for nucleophilic attack and displacement. evitachem.com
An important application of this reactivity is in the field of glycosylation chemistry. It has been demonstrated that a 2,4-dinitrobenzenesulfonamide (B1250028) group at the C-2 position of a glycosyl donor can direct the stereochemical outcome of glycosylation reactions. acs.orgacs.orgnih.gov This non-participating, yet strongly electron-withdrawing, group promotes an S_N2-like displacement at the anomeric center, leading to the stereoselective formation of β-glycosidic linkages with a variety of O-, N-, and C-nucleophiles. acs.orgacs.orgnih.gov This methodology has been successfully applied to the synthesis of β-D-gluco- and galactosaminosides. acs.orgacs.org
The utility of this directing group is further enhanced by the fact that the 2,4-dinitrobenzenesulfonamide can be conveniently converted to the more common acetamido (AcNH) group under mild conditions, a crucial step in the synthesis of biologically relevant oligosaccharides. acs.orgnih.gov
Condensation Reactions with Thioacids and Analogous Nucleophiles (Formation of Amides, Ureas, Thioamides, Thioureas)
The 2,4-dinitrobenzenesulfonamide (dNBS) moiety is a versatile functional group that participates in a range of condensation reactions with various nucleophiles. Research has demonstrated its utility in forming amide bonds through reaction with thioacids. nih.gov This transformation is particularly valuable for peptide and glycopeptide synthesis. nih.govacs.org The reaction proceeds rapidly, often reaching completion in under 20 minutes, which is a significant advantage over other methods like the direct aminolysis of peptidyl thioesters that can require 48 to 96 hours. nih.gov
The scope of this reactivity extends beyond thioacids. 2,4-Dinitrobenzenesulfonamides can also undergo condensation with other nucleophiles to create a variety of functional groups nih.govnih.gov:
Ureas: Formed by reacting dNBS with hydroxamic acids. nih.gov
Thioamides: Generated from the reaction of dNBS with dithioic acid. nih.gov
Thioureas: Resulting from the condensation of dNBS with dithiocarbamates. nih.gov
The proposed mechanism for the amidation reaction with thioacids involves an initial ipso attack by the nucleophile on the sulfonamide's aromatic ring, leading to the formation of a Meisenheimer complex. nih.govnih.gov This intermediate then decomposes, ultimately yielding the amide product. nih.gov The high reactivity of the 2,4-dinitrobenzenesulfonamide is attributed to the presence of the two electron-withdrawing nitro groups, which activate the benzene (B151609) ring for nucleophilic attack. nih.gov Sulfonamides with fewer or less potent electron-withdrawing groups are significantly less reactive under similar conditions. nih.gov
| Nucleophile | Product | Reference |
|---|---|---|
| Thioacids | Amides | nih.govnih.gov |
| Hydroxamic Acids | Ureas | nih.gov |
| Dithioic Acid | Thioamides | nih.gov |
| Dithiocarbamates | Thioureas | nih.gov |
SN2-Type Displacement Mechanisms in Glycosylation Reactions
In the realm of carbohydrate chemistry, the 2,4-dinitrobenzenesulfonamide (DNsNH) group has been effectively employed as a C-2 substituent in glycosyl donors to direct the stereochemical outcome of glycosylation reactions. acs.orgacs.orgdatapdf.com Its function is primarily dictated by two key characteristics: it is a non-participating group and a potent electron-withdrawing group. acs.orgnih.govchinesechemsoc.orgresearchgate.net
Unlike neighboring participating groups (e.g., an acetyl group) that can form a cyclic intermediate (like a dioxolenium ion) to shield one face of the anomeric center, the DNsNH group does not participate in this manner. chinesechemsoc.orgmdpi.com Instead, its powerful electron-withdrawing nature significantly destabilizes the formation of a carbocation at the anomeric center (C-1), specifically the oxocarbenium ion intermediate that is central to SN1-type glycosylation pathways. acs.orgchinesechemsoc.org This destabilization disfavors the SN1 mechanism and promotes a bimolecular, stereoinvertive SN2-like displacement pathway. acs.orgresearchgate.netnih.gov
The strategic use of the C-2 DNsNH group provides excellent stereocontrol in the synthesis of 1,2-trans-glycosidic linkages, particularly for producing β-D-glycosaminosides. acs.orgnih.gov The synthesis of β-D-gluco- and galactosaminosyl linkages has been efficiently achieved using glycosyl donors bearing this C-2 DNsNH directing group. acs.orgacs.orgdatapdf.com
By favoring an SN2-like mechanism, the glycosylation proceeds with an inversion of configuration at the anomeric center. researchgate.net Therefore, starting with an α-linked glycosyl donor (e.g., a glycosyl ortho-hexynylbenzoate), the nucleophilic attack from the glycosyl acceptor occurs from the opposite (β) face, leading selectively to the β-glycoside product. acs.orgacs.org This method has proven to be a reliable strategy for constructing the challenging β-D-(1→3)-glucosamino linkages found in oligosaccharides associated with Neisseria meningitidis capsular polysaccharide. acs.orgnih.govepa.gov
The DNsNH-directed glycosylation protocol has demonstrated broad applicability with a wide array of nucleophiles. acs.orgnih.govresearchgate.net This versatility allows for the formation of various classes of glycoconjugates. The reaction is effective with O-nucleophiles, N-nucleophiles, and C-nucleophiles. acs.orgdatapdf.commdpi.com
Detailed research findings have showcased successful glycosylations with diverse acceptors:
O-Nucleophiles: A range of alcohols, from simple ones like ethanol (B145695) to more sterically hindered ones like 1-adamantanol, have been used successfully. acs.org Phenols and carbohydrate-based alcohols also serve as effective nucleophiles. acs.org
N-Nucleophiles: Amides, which are often challenging acceptors in glycosylation, have been shown to react smoothly. For instance, an asparagine derivative reacted to form a β-glycopeptide in high yield and with complete β-selectivity. acs.org
C-Nucleophiles: The methodology is also compatible with carbon-based nucleophiles, expanding its synthetic utility. acs.orgnih.gov
| Nucleophile Type | Specific Example | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| O-Nucleophile | Ethanol | Ethyl β-glycoside | β-only | acs.orgdatapdf.com |
| O-Nucleophile | Trifluoroethanol (TFE) | Trifluoroethyl glycoside | β/α 3:1 | acs.orgdatapdf.com |
| O-Nucleophile | 1-Adamantanol | 1-Adamantyl β-glycoside | β-selective | acs.org |
| O-Nucleophile | Phenol | Phenyl glycoside | β/α 5.1:1 | acs.org |
| N-Nucleophile | Asparagine derivative | β-Glycopeptide | β-only | acs.org |
The mechanism of DNsNH-directed glycosylation is understood to proceed through a pathway that avoids the formation of a discrete, long-lived oxocarbenium ion. acs.orgwiley-vch.de The strong electron-withdrawing effect of the DNsNH group makes the formation of a solvent-separated ion pair (SSIP), which is essentially a free oxocarbenium ion, energetically unfavorable. mdpi.com
Instead, the reaction equilibrium is believed to heavily favor intermediates where the positive charge at the anomeric center is stabilized and direct SN1 dissociation is suppressed. Plausible intermediates include:
Contact Ion Pairs (CIP): The anomeric cation and its counterion remain closely associated. mdpi.com
Glycosyloxyisochromenylium intermediates: When using specific donors like glycosyl ortho-alkynylbenzoates. mdpi.com
Glycosyl Zwitterionic Intermediates: In systems using donor-acceptor cyclopropanes, the DNsNH group can stabilize a glycosyl 1,4-zwitterionic intermediate. chinesechemsoc.orgchinesechemsoc.org This stabilization facilitates the SN2-like displacement by the acceptor, preventing rearrangement into a more reactive oxocarbenium ion. chinesechemsoc.orgchinesechemsoc.org
These intermediates are more susceptible to a direct, SN2-type attack by the nucleophile, which accounts for the high stereoselectivity observed. mdpi.com This mechanistic understanding has inspired strategies that intentionally create environments where these SN2-favoring intermediates are formed, thereby achieving high stereocontrol. chinesechemsoc.orgchinesechemsoc.org
Rearrangement Reactions Involving the this compound Moiety
Rearrangement reactions are a fundamental class of organic reactions where the carbon skeleton or functional groups of a molecule are modified through the migration of an atom or group. mvpsvktcollege.ac.in Common examples include rearrangements to electron-deficient carbon, nitrogen, or oxygen atoms, such as the Pinacol, Hofmann, or Baeyer-Villiger rearrangements. mvpsvktcollege.ac.inberhamporegirlscollege.ac.in
In the context of this compound, the literature primarily focuses on its application as a protecting group, a directing group in glycosylations, or a substrate in condensation reactions. nih.govnih.govdatapdf.com Specific examples of rearrangement reactions where the intact this compound moiety itself undergoes a skeletal or functional group reorganization are not extensively documented in the surveyed research.
However, the chemical structure of the moiety—an electron-deficient aromatic ring attached to a sulfonamide group—suggests the potential for certain types of intramolecular rearrangements. One plausible, though not explicitly reported, reaction is a Smiles-type rearrangement. The Smiles rearrangement involves an intramolecular nucleophilic aromatic substitution where a nucleophile attacks an activated aromatic ring. researchgate.net Given the two strongly electron-withdrawing nitro groups, the benzene ring of this compound is highly activated towards nucleophilic attack, a key requirement for this type of rearrangement. researchgate.net
While direct evidence for the rearrangement of the this compound moiety is scarce, related transformations have been observed. For instance, upon deprotection, N-glycosylamines derived from 2-nitrobenzenesulfonamides have been shown to rearrange into Amadori products. researchgate.net This, however, is a rearrangement of the resulting amine product after the sulfonamide group has been cleaved, not a rearrangement of the sulfonamide itself.
Catalyzed Transformations (Excluding biological catalysis)
Information regarding the copper-catalyzed reactions of this compound is not available in the reviewed literature.
Applications of 2,4 Dinitrobenzenesulfenamide in Organic Synthesis and Chemical Sciences
Protective Group Chemistry in Amine Functionalization
The protection and deprotection of amine functional groups are fundamental strategies in multi-step organic synthesis, preventing unwanted side reactions and enabling the selective modification of complex molecules. 2,4-Dinitrobenzenesulfenamide has emerged as a valuable tool in this context, offering distinct advantages for the protection of primary amines.
N-Protection Strategies for Amino Groups
The 2,4-dinitrobenzenesulfonyl (DNs) group serves as an effective protecting group for primary amines. The installation of the DNs group is typically achieved by reacting the amine with 2,4-dinitrobenzenesulfonyl chloride in the presence of a base, such as pyridine. nih.gov This reaction is generally efficient and compatible with a range of other functional groups. The strong electron-withdrawing properties of the dinitrophenyl ring render the sulfonamide proton sufficiently acidic to facilitate subsequent reactions, such as N-alkylation. nih.gov
The DNs group is stable under various reaction conditions, including the strongly acidic conditions often used for the cleavage of other protecting groups like the tert-butoxycarbonyl (Boc) group. nih.govacs.org This orthogonality is a significant advantage in complex synthetic sequences where multiple protecting groups are required. For instance, in solid-phase peptide synthesis (SPPS), the DNs group can be introduced onto the N-terminus of a peptide chain, allowing for further modifications. nih.govacs.org
Selective Deprotection Methodologies for the DNs Group
A key feature of the DNs protecting group is its susceptibility to cleavage under mild, nucleophilic conditions, which allows for selective deprotection in the presence of other sensitive functionalities. The removal of the DNs group is most commonly accomplished by treatment with a thiol, such as 2-mercaptoethanol (B42355) or thiophenol, often in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate. researchgate.netcapes.gov.brresearchgate.net The reaction proceeds via a nucleophilic aromatic substitution mechanism. researchgate.net
The mildness of these deprotection conditions is a significant advantage, preserving the integrity of the target molecule. Furthermore, the reactivity of the DNs group towards thiols allows for its selective removal in the presence of other related protecting groups, such as the 2-nitrobenzenesulfonyl (Ns) group. researchgate.netresearchgate.net For example, the DNs group can be cleaved with a thiol alone, whereas the Ns group requires the addition of a base for efficient removal. researchgate.netcapes.gov.brresearchgate.net This differential reactivity enables orthogonal deprotection strategies in the synthesis of complex molecules containing multiple amine functionalities. tcichemicals.com
Table 1: Deprotection Conditions for the 2,4-Dinitrobenzenesulfonyl (DNs) Group
| Reagent(s) | Base | Solvent | Conditions | Reference |
| 2-Mercaptoethanol | DBU | DMF | Mild | researchgate.netcapes.gov.brresearchgate.net |
| Thiophenol | Cesium Carbonate | DMF | Mild | researchgate.netcapes.gov.brresearchgate.net |
| Thiophenol | - | - | Effective | researchgate.netcapes.gov.brresearchgate.net |
| Thioglycolic acid | Triethylamine | Dichloromethane (B109758) | Quantitative | tcichemicals.com |
This table summarizes common reagent systems used for the removal of the DNs protecting group from primary amines.
Reagent for Specific Chemical Transformations
Beyond its role in protecting group chemistry, this compound functions as a key reagent in several specific and powerful chemical transformations. Its unique reactivity has been harnessed to generate reactive intermediates, facilitate bond formations, and control stereoselectivity in complex synthetic endeavors.
Precursor for Generation of Reactive Sulfenylnitrene Intermediates
This compound serves as a convenient precursor for the generation of the highly reactive intermediate, 2,4-dinitrobenzenesulfenylnitrene. oatext.comresearchgate.net This species can be generated through the oxidation of this compound with reagents such as lead tetraacetate or iodobenzene (B50100) diacetate, with the latter being effectively utilized under microwave irradiation. oatext.com
Once formed, the sulfenylnitrene can undergo various reactions, most notably the trapping by alkenes to form N-sulfenylaziridines. oatext.com This reaction provides a direct route to these three-membered heterocyclic compounds, which can be valuable intermediates in further synthetic transformations. oatext.com The reactivity of the sulfenylnitrene is influenced by the nature of the alkene, with conjugated double bonds generally providing better yields. oatext.com Recent research has also explored the generation of sulfenylnitrenes under visible light photolysis, offering a milder alternative to traditional thermal conditions for applications in late-stage functionalization and skeletal editing of N-heterocycles. chemrxiv.orgchemrxiv.org
Enabling Agent in Chemoselective Amide and Peptide Bond Formation
The reaction of 2,4-dinitrobenzenesulfonamides with thioacids provides a rapid and chemoselective method for the formation of amide and peptide bonds. nih.govacs.orgnih.gov This ligation chemistry is particularly advantageous as it proceeds quickly, often within minutes, at room temperature in the presence of a mild base like cesium carbonate. nih.govacs.orgnih.gov This is a significant improvement over other methods, such as the direct aminolysis of peptidyl thioesters, which can require much longer reaction times. nih.govacs.org
This method has been successfully applied in both solution-phase and solid-phase peptide synthesis. nih.govacs.orgnih.gov For instance, an N-peptidyl-2,4-dinitrobenzenesulfonamide can be coupled with a C-terminal peptidyl thioacid to efficiently generate a longer peptide chain. nih.govacs.org The reaction is believed to proceed through a Meisenheimer complex, which then decomposes to form an arylthioester that acts as the acylating agent. nih.gov This strategy has been utilized in the synthesis of glycopeptides, demonstrating its utility in the construction of complex biomolecules. nih.govacs.org
Table 2: Yields of N-Peptidyl-2,4-dinitrobenzenesulfonamides in Solid-Phase Synthesis
| Peptide Sequence | Yield (%) |
| dNBS-Ala-Wang resin | 85 |
| dNBS-Gly-Wang resin | 77 |
| dNBS-Phe-Wang resin | 62 |
| dNBS-Val-Wang resin | 49 |
| dNBS-Pro-Wang resin | 56 |
This table, adapted from research findings, showcases the yields for the on-resin preparation of various N-peptidyl-2,4-dinitrobenzenesulfonamides. nih.govacs.org
Facilitating Stereoselective Glycosylations for Oligosaccharide Synthesis
In the challenging field of carbohydrate chemistry, 2,4-dinitrobenzenesulfonamide (B1250028) has been employed to direct the stereoselective formation of glycosidic bonds, a critical step in the synthesis of oligosaccharides. datapdf.comnih.govacs.org Specifically, a 2,4-dinitrobenzenesulfonamide group installed at the C-2 position of a glycosyl donor can act as a non-participating, yet strongly electron-withdrawing group. datapdf.comnih.govacs.org
This electronic feature favors a bimolecular, stereoinvertive SN2-like glycosylation pathway by destabilizing the formation of an oxocarbenium ion intermediate. datapdf.com This directed displacement reaction enables the efficient construction of β-D-gluco- and galactosaminosyl linkages with a wide range of nucleophiles, including other sugar moieties. datapdf.comnih.govacs.org An important aspect of this methodology is the convenient conversion of the directing 2,4-dinitrobenzenesulfonamide group into an acetamido (AcNH) group under mild conditions, a common functionality in naturally occurring oligosaccharides. datapdf.comnih.govacs.org This strategy has been successfully applied to the synthesis of a trisaccharide repeating unit of the Neisseria meningitidis capsular polysaccharide. datapdf.comnih.govacs.org
Integration into SO2-Releasing Chemical Systems
The 2,4-dinitrobenzenesulfonamide scaffold is a key component in the design of prodrugs and chemical systems that release sulfur dioxide (SO₂) under specific physiological conditions. The chemical mechanism for this release is centered on the electron-deficient nature of the dinitrophenyl ring, which makes the sulfonamide group susceptible to cleavage by biological nucleophiles, particularly thiols like cysteine and glutathione (B108866) (GSH). nih.govtcichemicals.comchemeurope.com
The process is initiated by a nucleophilic aromatic substitution (SₙAr) reaction. nih.gov Biological thiols, which are abundant in certain cellular environments, attack the electron-deficient aromatic ring of the 2,4-dinitrobenzenesulfonamide moiety. This attack leads to the cleavage of the carbon-sulfur bond of the sulfonamide. This cleavage event releases the sulfur dioxide molecule and the corresponding amine. The reaction is highly efficient and can be tuned by modifying the amine portion of the sulfonamide, which allows for the creation of SO₂ donors with varying release rates, from minutes to over an hour. tcichemicals.com This controlled release is critical for therapeutic applications where SO₂ is investigated for its biological activities. nih.govchemeurope.com
For instance, conjugating a 2,4-dinitrobenzenesulfonamide group to other molecules, such as siderophores or polymers, creates sophisticated delivery systems. nih.govevitachem.comacs.org These systems can be designed to release SO₂ in response to the high glutathione concentrations found within cancer cells or bacteria, demonstrating a targeted therapeutic strategy. nih.govevitachem.comacs.org
| SO₂ Donor System | Trigger | Mechanism | Significance |
| N-Benzyl-2,4-dinitrobenzenesulfonamide | Cysteine | Nucleophilic Aromatic Substitution (SₙAr) | Tunable SO₂ release for antimycobacterial applications. tcichemicals.com |
| Aminochelin-2,4-dinitrobenzenesulfonamide Conjugate | Glutathione | Nucleophilic Aromatic Substitution (SₙAr) | Siderophore-mediated delivery to bacteria. nih.gov |
| Polymer-grafted 2,4-dinitrobenzenesulfonamide | Glutathione | Nucleophilic Aromatic Substitution (SₙAr) | Nanoparticle-based systems for targeted cancer therapy. evitachem.comacs.orgsci-hub.se |
Design and Application of Chemical Probes and Sensing Materials
Utilization in Reaction-Based Fluorescent Probes for Chemical Analytes (e.g., Thiophenols)
The 2,4-dinitrobenzenesulfonyl (DNBS) group, a derivative of this compound, is widely employed as a crucial recognition moiety in the design of reaction-based fluorescent probes. researchgate.net These probes are particularly effective for the selective detection of highly toxic aromatic thiols, such as thiophenol. researchgate.netCurrent time information in Denbighshire, GB.wikipedia.org The fundamental design involves attaching the DNBS group to a fluorophore. In this state, the probe is typically non-fluorescent or "turned off".
The detection mechanism relies on the specific chemical reaction between the thiophenol and the DNBS group. Thiophenols, being strong nucleophiles, readily attack the electron-deficient DNBS moiety, cleaving it from the fluorophore via a nucleophilic aromatic substitution (SₙAr) reaction. researchgate.netambeed.com This cleavage event liberates the fluorophore, causing a significant increase in fluorescence intensity, a "turn-on" response. researchgate.netambeed.com This reaction-based approach provides high selectivity, as the probe only activates in the presence of the target analyte. Researchers have successfully coupled the DNBS unit to a wide array of fluorophores to create probes with diverse photophysical properties, including those that operate in the near-infrared (NIR) spectrum and those suitable for two-photon microscopy. researchgate.netacs.org
Principles of Analyte Discrimination (e.g., Intramolecular Charge Transfer, Quenching Mechanisms)
The ability of these probes to selectively detect analytes like thiophenols stems from precise photophysical principles, primarily Intramolecular Charge Transfer (ICT) and fluorescence quenching. researchgate.netambeed.comnih.gov
Fluorescence Quenching: The 2,4-dinitrobenzenesulfonyl (DNBS) group is strongly electron-withdrawing. When attached to a fluorophore, it acts as an efficient fluorescence quencher. researchgate.netacs.org This quenching occurs because the DNBS group provides a non-radiative pathway for the excited fluorophore to return to its ground state, preventing the emission of light. anu.edu.au
Intramolecular Charge Transfer (ICT): Many fluorescent probes are designed as donor-acceptor systems. The fluorophore acts as an electron donor, and an acceptor group modulates its emission. In probes using the DNBS moiety, the DNBS group can block the ICT process within the fluorophore molecule. researchgate.netambeed.com For example, in a probe based on the 4-amino-7-nitro-2,1,3-benzoxadiazole (NBD) platform, capping the amino group with DNBS renders the molecule non-fluorescent by inhibiting the ICT pathway. ambeed.com Upon reaction with a thiophenol, the DNBS group is cleaved, restoring the electron-donating amino group, which re-establishes the ICT process and "turns on" fluorescence. researchgate.netambeed.comnih.gov
Analyte Discrimination via pKa Shift: Another mechanism for analyte discrimination relies on altering the acidity constant (pKa) of the fluorophore system. In one design, a merocyanine (B1260669) dye was rendered non-fluorescent under neutral conditions by the attachment of a DNBS group, which lowered the pKa of a key nitrogen atom. dicp.ac.cnacs.org The reaction with thiophenol removes the DNBS group, causing the pKa to increase significantly. This shift leads to the protonation of the nitrogen at neutral pH, converting the molecule into its fluorescent form. dicp.ac.cnacs.org This strategy provides high selectivity for thiophenols over aliphatic thiols due to the lower pKa of thiophenols (around 6.5) compared to aliphatic thiols (around 8.5), which makes them more nucleophilic at physiological pH. ambeed.com
| Probe Design Principle | Mechanism of Action | State Before Detection | State After Detection | Example Fluorophore |
| Fluorescence Quenching / ICT | The electron-withdrawing DNBS group quenches fluorescence and/or blocks the ICT pathway. researchgate.netambeed.com | DNBS group attached; Non-fluorescent ("Off"). ambeed.com | DNBS group cleaved by analyte; Quenching stops, ICT is restored; Fluorescent ("On"). ambeed.com | Naphthalimide, BODIPY, NBD. researchgate.netacs.org |
| pKa Shift | The DNBS group lowers the pKa of the fluorophore, keeping it in a non-fluorescent state at neutral pH. dicp.ac.cn | DNBS group attached; Low pKa; Non-fluorescent. dicp.ac.cn | DNBS group cleaved by analyte; pKa increases; Fluorophore is protonated and becomes fluorescent. dicp.ac.cn | Merocyanine Dye. dicp.ac.cn |
Contributions to Polymer Chemistry and Catalysis
Role as a Component in Catalyst Systems
In modern catalysis, particularly for processes like olefin polymerization, weakly coordinating or non-coordinating anions are essential. chemeurope.comwikipedia.org They serve as counterions to stabilize highly reactive, coordinatively unsaturated cationic metal centers, which are the active catalysts. chemeurope.comwikipedia.org While this compound is not typically employed as a simple, non-coordinating anion in the same vein as well-known anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), it makes significant contributions to catalysis by being incorporated directly into reacting molecules as a powerful directing and activating group. nih.govacs.orgwikipedia.orgacs.org
A prominent example is its use in glycosylation reactions for the synthesis of complex oligosaccharides. An efficient method for constructing challenging β-D-gluco- and galactosaminosyl linkages utilizes a C-2-2,4-dinitrobenzenesulfonamide (DNsNH) group on the glycosyl donor. nih.govacs.org In this role, the strongly electron-withdrawing and non-participating DNsNH group directs the stereochemical outcome of the reaction, favoring an SN2-like displacement to yield the desired β-glycoside with high selectivity. nih.govacs.org This directing-group strategy is a critical form of catalytic control in complex synthesis.
Furthermore, the 2,4-dinitrobenzenesulfonamide (DNs) group is used to modulate the reactivity of nucleophiles in transition metal-catalyzed reactions. In one study, a DNs-protected amine was used as a nucleophile in a palladium-catalyzed C-N bond formation. acs.org The DNs group increases the acidity of the N-H bond, allowing for base-mediated formation of a "soft" nucleophile that reacts with high efficiency and stereospecificity in the catalytic cycle. acs.org In these contexts, the 2,4-dinitrobenzenesulfonamide moiety is not a passive counterion but an active component that is integral to the mechanism and success of the catalytic transformation.
Computational and Theoretical Studies on 2,4 Dinitrobenzenesulfenamide Systems
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations are pivotal in understanding the fundamental properties of 2,4-Dinitrobenzenesulfenamide. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring significantly influences the electronic distribution and reactivity of the molecule. These groups enhance the electrophilic character of the compound, making it a versatile reagent in various chemical reactions, including nucleophilic substitutions.
Computational tools can predict various properties of this compound derivatives. For instance, in silico platforms like admetSAR 2.0 can evaluate pharmacokinetic properties such as oral bioavailability by considering factors like topological polar surface area (TPSA), hydrogen bonding, and molecular weight. Furthermore, the electronic structure of related molecules has been elucidated using techniques like density functional theory (DFT) and molecular electrostatic potential (MEP) mapping, which provide a visual representation of the charge distribution within the molecule. researchgate.net The sulfonamide group, in conjunction with the dinitrobenzene ring, contributes to the compound's solubility and its ability to interact with biological targets.
Table 1: Calculated Properties of a 2,4-Dinitrobenzenesulfonamide (B1250028) Derivative (S1)
| Property | Predicted Value/Classification | Computational Method |
|---|---|---|
| Bioavailability Score | 0.5571 | admetSAR 2.0 |
| CYP3A4 Inhibition | Potential Inhibitor | admetSAR 2.0 |
| CYP2C19 Inhibition | Potential Inhibitor | admetSAR 2.0 |
| Mutagenicity | Classified as mutagenic | OSIRIS evidence-weighting method |
This table is based on data for a derivative of 2,4-dinitrobenzenesulfonamide, referred to as S1 in the source literature.
Elucidation of Reaction Mechanisms via Advanced Computational Methods
Advanced computational methods are crucial for mapping out the intricate pathways of reactions involving this compound, especially those that proceed through transient and highly reactive intermediates.
Transition State Analysis and Reaction Pathway Mapping
Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state, the highest energy point along the reaction coordinate. wikipedia.org Computational chemistry allows for the detailed characterization of these transition states, including their geometry and energy, which is essential for mapping the entire reaction pathway. smu.edu For reactions involving this compound, such as the formation of aziridines from alkenes, computational studies can help to elucidate the step-by-step mechanism of the reaction. oatext.comrsc.org By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed. mdpi.com This mapping helps in understanding the feasibility and kinetics of different possible reaction pathways. smu.edu
Energetics and Reactivity of Transient Intermediates (e.g., Nitrene Spin States)
A key aspect of the chemistry of this compound is its ability to generate the highly reactive intermediate, 2,4-dinitrobenzenesulfenylnitrene, upon oxidation. oatext.com Nitrenes can exist in either a singlet or a triplet spin state, and their reactivity is highly dependent on which state is present. oatext.comnih.gov
Computational studies have been employed to investigate the energetics of these nitrene spin states. oatext.com Semi-empirical calculations, such as PM3, have been used to estimate the total energies of the singlet and triplet nitrenes. oatext.com These calculations have shown that the singlet state can be lower in energy than the triplet state. oatext.com The heat of reaction for the cycloaddition of singlet nitrene and the insertion of triplet nitrene into C-H bonds can also be estimated, providing insights into the preferred reaction pathway. oatext.com For instance, the reaction of singlet nitrene with a carbon-carbon double bond to form aziridines is a common pathway. oatext.com In some cases, the involvement of a biradical intermediate in the reaction mechanism has been proposed and investigated through computational analysis. oatext.com DFT calculations have also been instrumental in studying the free energy profile for reactions involving sulfenylnitrenes, confirming the likelihood of the nitrene existing as a singlet and identifying transition states through Hessian analysis. chemrxiv.org
Table 2: Calculated Total Energies and Heats of Reaction for Nitrene Intermediates
| Species/Reaction | Total Energy (kcal/mol) | Heat of Reaction (kcal/mol) | Computational Method |
|---|---|---|---|
| Singlet Nitrene | Lower than triplet | - | PM3 |
| Triplet Nitrene | - | - | PM3 |
| Reaction 1 (Singlet cyclo-addition) | - | 41 | PM3 |
| Reaction 2 (Triplet insertion) | - | 56 | PM3 |
| Reaction 3 (Singlet cyclo-addition) | - | 40 | PM3 |
| Reaction 4 (Triplet insertion) | - | 57 | PM3 |
| Biradical Intermediate A | -88035 | - | PM3 |
This table is based on data from a study on the generation and trapping of 2,4-dinitrobenzenesulfenylnitrene. oatext.com
Solvent Effects on Reaction Profiles
The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. rsc.orgresearchgate.net Computational methods are valuable for understanding and predicting these solvent effects. rsc.orgchemrxiv.org Solvents can influence reaction profiles by stabilizing or destabilizing reactants, transition states, and products to different extents. rsc.orgresearchgate.net
For reactions involving charged or highly polar species, such as those that can be generated from this compound, polar solvents can play a crucial role. Computational models can incorporate solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. rsc.orgspringernature.com For example, in the synthesis of 2,4-Dinitrobenzenesulfonamide, mixed solvent systems like acetone-water are used to improve solubility and reactivity. The choice of solvent can also be critical in reactions involving the generated nitrene, with studies showing that dichloromethane (B109758) can provide optimal yields. oatext.com The use of computational models helps in rationalizing these experimental observations and in selecting the most appropriate solvent for a desired reaction outcome. rsc.org
Application of Modern Computational Chemistry Methodologies (e.g., DFT, MP2, CCSD(T), semi-empirical calculations like PM3)
A variety of computational chemistry methodologies are employed to study systems related to this compound, each with its own balance of accuracy and computational cost.
Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. researchgate.netmdpi.com It has been applied to investigate the electronic properties of 2,4-dinitrobenzenesulfonamide derivatives and to elucidate reaction mechanisms. researchgate.netchemrxiv.org DFT calculations can provide valuable insights into geometric parameters and reaction energetics. researchgate.net
Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that includes electron correlation, offering higher accuracy than DFT for some systems, particularly for describing non-covalent interactions. nih.gov While more computationally expensive than DFT, MP2 can provide benchmark data for assessing the performance of other methods. nih.gov
Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) is considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. nih.gov Due to its high computational cost, it is typically used for small systems or to provide highly accurate reference data for calibrating more approximate methods.
Semi-empirical calculations , such as PM3 (Parametric Method 3) , offer a computationally less demanding alternative to ab initio methods. oatext.comresearchgate.netuni-muenchen.dewikipedia.org These methods use parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org PM3 has been successfully used to investigate the reaction mechanisms of 2,4-dinitrobenzenesulfenylnitrene, including the relative energies of spin states and the energetics of different reaction pathways. oatext.com While not as accurate as higher-level methods, semi-empirical calculations can be very useful for studying large systems and for obtaining initial insights into reaction mechanisms. researchgate.netuni-muenchen.de
Analytical Methodologies for the Characterization and Study of 2,4 Dinitrobenzenesulfenamide
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of 2,4-dinitrobenzenesulfenamide and its reaction products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR are routinely used to confirm the covalent structure of newly synthesized compounds. researchgate.net For instance, in the synthesis of N,N'-(ethane-1,2-diyl)bis(2,4-dinitrobenzenesulfonamide), the aromatic protons exhibit a characteristic chemical shift at δ 8.79 ppm in the ¹H NMR spectrum, confirming the structure.
Beyond simple structural confirmation, NMR spectroscopy, particularly 2D NMR techniques like COSY, NOESY, HSQC, and HMBC, provides detailed information about the connectivity and spatial relationships of atoms within a molecule. mdpi.com This level of detail is essential for unambiguously determining the position and orientation of substituents, as demonstrated in the characterization of androstane (B1237026) derivatives. mdpi.com
Furthermore, specialized NMR techniques are employed in mechanistic studies to detect and characterize transient intermediates that are below the standard NMR detection limit. uni-regensburg.de For example, Chemical Exchange Saturation Transfer (CEST) has been used to investigate reaction mechanisms, providing key information on the chemical shifts, populations, and kinetics of fleeting intermediate species. uni-regensburg.de In situ illumination NMR methods, such as LED-NMR, have also emerged as valuable tools for studying photochemical reactions, allowing for real-time observation of reaction progress and intermediates. uni-regensburg.de The progress of reactions, such as transfer hydrogenation, can be monitored by ¹H NMR by observing the disappearance of starting material signals and the appearance of product signals, allowing for the calculation of conversion and yield. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Compound | Nucleus | Chemical Shift (δ in ppm) | Assignment |
|---|---|---|---|
| N,N'-(ethane-1,2-diyl)bis(2,4-dinitrobenzenesulfonamide) | ¹H | 8.79 | Aromatic protons |
| Steroid Derivative 1 (2β-R/3α-OH) | ¹³C | 66.5 | CH-2 and CH-3 |
| Steroid Derivative 2 (4β-R/3α-OH) | ¹³C | 70.5 | CH-4 |
| Steroid Derivative 2 (4β-R/3α-OH) | ¹³C | 45.7 | CH-5 |
Data sourced from multiple studies for illustrative purposes. mdpi.com
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the elemental composition of this compound and its products. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can confirm the molecular formula of a compound. researchgate.net For example, the molecular ion peak for N,N'-(ethane-1,2-diyl)bis(2,4-dinitrobenzenesulfonamide) was confirmed by HRMS at m/z 521.0023 [M+H]⁺.
In addition to molecular weight determination, tandem mass spectrometry (MS/MS or MSⁿ) is a powerful tool for structural elucidation. nih.gov By inducing fragmentation of a selected ion and analyzing the resulting fragment ions, it is possible to deduce the structure of the original molecule. This technique is particularly useful for identifying unknown compounds in complex mixtures, such as reaction byproducts or metabolites. nih.gov For instance, HPLC combined with ion trap multiple fragmentation mass spectrometry (HPLC/MSⁿ) has been successfully used to elucidate the structures of 2,4-dinitrophenylhydrazone derivatives of carbonyl compounds. nih.gov The fragmentation patterns obtained from MS/MS experiments provide valuable information about the substructures present in the molecule. nih.gov
Chromatographic Techniques for Separation and Analysis in Reaction Mixtures
Chromatographic methods are essential for separating the components of a reaction mixture, allowing for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its derivatives. googleapis.comnih.gov It is employed to assess the purity of synthesized compounds, with the presence of a single peak in the chromatogram indicating a high degree of purity. nih.gov HPLC is also a powerful tool for monitoring the progress of chemical reactions. googleapis.comnih.gov By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, one can observe the disappearance of reactants and the formation of products. researchgate.netnih.gov This allows for the optimization of reaction conditions, such as reaction time, temperature, and reagent concentrations, to maximize the yield and purity of the desired product. nih.gov
In some cases, derivatization with a suitable reagent is performed prior to HPLC analysis to enhance the detection of the analyte. nih.gov The identity of products can be confirmed by comparing their retention times with those of authentic standards. researchgate.net HPLC methods can be validated to ensure their accuracy, precision, linearity, and robustness for quantitative analysis. nih.govmdpi.com
Table 2: Application of HPLC in Reaction Monitoring
| Reaction/Process | Monitored Species | Purpose | Outcome |
|---|---|---|---|
| Synthesis of a hexapeptide | Reactants and Products | Monitor reaction completion | Reaction completed in 20 minutes |
| Synthesis of an octapeptide | Reactants and Products | Monitor reaction completion | Reaction completed in 15 minutes |
| Biotransformation of 2,4-DNP | 2,4-DNP and hydride-Meisenheimer complex | Identify reaction products | Product identity verified by comparison with standard |
| In vitro transcription of tRNA | NTPs and tRNA | Optimize reaction conditions | Yield improved to 4.7 g/L |
Data compiled from various research articles. nih.govresearchgate.netnih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique routinely used in organic synthesis to monitor the progress of reactions involving this compound. wisc.edugoogleapis.com The principle of TLC is the partitioning of compounds between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu
To monitor a reaction, small spots of the starting material, the reaction mixture, and sometimes a co-spot (a mixture of the starting material and the reaction mixture) are applied to a baseline on the TLC plate. york.ac.uk The plate is then placed in a developing chamber containing the mobile phase. As the solvent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. wisc.edu The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. wisc.edu The relative distance traveled by a compound is quantified by its retardation factor (Rf value), which can be used for identification purposes by comparison with known standards. iitg.ac.in While primarily a qualitative technique, TLC is an invaluable tool for quickly assessing reaction completion and for determining the appropriate solvent system for purification by column chromatography. york.ac.ukresearchgate.net
Advanced Chemical Sensing and Detection Methods (for the compound itself or its non-biological derivatives)
The strong electron-withdrawing nature of the dinitro groups in 2,4-dinitrobenzenesulfonamide (B1250028) makes it a useful moiety in the development of chemical sensors. This compound and its derivatives can serve as key detection groups for various analytes. One of the primary applications is in the development of fluorescent probes for reactive sulfur and selenium species. The sulfonamide group can undergo rapid thiolysis or selenolysis, leading to a change in the fluorescence properties of the molecule, which forms the basis for detection.
Furthermore, derivatives of 2,4-dinitrobenzenesulfonamide have been incorporated into more complex sensing systems. For example, 2-(2′-aminophenyl)benzothiazole derivatives, which can be synthesized from precursors related to the dinitrobenzene family, have been employed as fluorescent sensors for a variety of cations and anions. mdpi.com The binding of an analyte to the sensor molecule can induce changes in its photophysical properties, such as a shift in the emission wavelength or a change in fluorescence intensity, allowing for the detection and quantification of the target species. mdpi.com These sensing mechanisms often rely on processes like excited-state intramolecular proton transfer (ESIPT). mdpi.com The development of these advanced sensing methods highlights the versatility of the 2,4-dinitrobenzene scaffold in analytical chemistry.
Voltammetric and Amperometric Approaches in Chemical Analysis
Voltammetric and amperometric methods are powerful electrochemical techniques for the analysis of electroactive compounds. While direct voltammetric analysis of this compound is not extensively documented in the provided search results, the analysis of structurally related dinitrophenol and its metabolites provides insight into the potential applicability of these techniques. For instance, methods for the determination of 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol, which are metabolites of 2,4-dinitrophenol, have been developed using differential pulse (DP) voltammetry and high-performance liquid chromatography (HPLC) with amperometric detection. nih.gov
Voltammetry allows for the simultaneous determination of multiple analytes, though its application in complex matrices like urine can be limited by interference from other compounds. nih.gov Amperometric detection, often coupled with a separation technique like HPLC, has demonstrated higher sensitivity and selectivity compared to spectrophotometric detection for these related compounds. nih.gov
The choice of voltammetric technique depends on the specific application and the required sensitivity. Techniques like differential pulse polarography and stripping voltammetry are suitable for trace metal analysis in various samples, including environmental and pharmaceutical ones. libretexts.org For organic analysis, particularly in the pharmaceutical industry, voltammetry is a key technique for determining the concentration of drugs and vitamins. libretexts.org
In a study on the in situ detection of 2,4-dichlorophenoxyacetic acid (2,4-D) in environmental water, a square wave voltammetry (SWV) method was developed using a boron-doped diamond electrode (BDDE). This method achieved a limit of detection of 34 nmol L⁻¹ within a linear range of 100 to 911 nmol L⁻¹. rsc.org This highlights the potential of voltammetric methods for sensitive and on-site analysis of related aromatic compounds.
| Analytical Technique | Analyte | Matrix | Key Findings | Limit of Detection (LOD) |
| Differential Pulse Voltammetry | 2-amino-4-nitrophenol & 4-amino-2-nitrophenol | Model urine samples | Enabled parallel determination of both analytes, but with limitations in real matrix due to interferences. nih.gov | Not Specified |
| HPLC with Amperometric Detection | 2-amino-4-nitrophenol & 4-amino-2-nitrophenol | Real urine matrix | Proved to be more sensitive and selective than spectrophotometric detection. nih.gov | Micromolar concentrations nih.gov |
| Square Wave Voltammetry | 2,4-dichlorophenoxyacetic acid (2,4-D) | Environmental water | Provided a rapid, practical, and safe method for in situ environmental monitoring. rsc.org | 34 nmol L⁻¹ rsc.org |
Fluorescent Sensing Strategies and Probe Development
Fluorescent sensing has emerged as a highly effective strategy for the detection of various analytes, including those related to this compound, due to its high sensitivity, selectivity, and ease of operation. mdpi.com The 2,4-dinitrobenzenesulfonyl (DNBS) group, a key component of this compound, is a commonly used recognition moiety in fluorescent probes. mdpi.com It acts as a favorable site for nucleophilic attack by thiols, leading to a "turn-on" fluorescence response. mdpi.com
Several fluorescent probes have been developed based on the cleavage of the 2,4-dinitrobenzenesulfonamide group. For instance, a probe incorporating DNBS into an NBD (7-nitro-2,1,3-benzoxadiazole) fluorophore was initially non-fluorescent but exhibited a fluorescence response upon reaction with thiophenol (PhSH). mdpi.com Another strategy involves using 2,4-dinitrobenzenesulfonate (B1228243) as the recognition moiety in a two-photon fluorescent probe for PhSH detection. mdpi.com
A reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols utilized the 2,4-dinitrobenzenesulfonamide group as the recognition unit. nih.gov This probe demonstrated high off/on signal ratios, good selectivity, and a low detection limit of 20 nM for thiophenol. nih.gov
More recent developments include a novel intramolecular charge transfer (ICT)-based probe, hemicyanine-2,4-dinitrobenzenesulfonamide (HCD), for monitoring biothiols in living cells. nih.govresearchgate.net The HCD probe showed remarkable sensitivity with low detection limits for cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). nih.govresearchgate.net Another turn-on fluorescent probe for selenol was designed based on the selective removal of the 2,4-dinitrobenzenesulfonyl group by selenocysteine (B57510) (Sec), leading to a significant fluorescence enhancement. nih.gov
| Probe Name/Type | Target Analyte(s) | Fluorophore/Mechanism | Key Features | Detection Limit |
| NBD-based probe (1) | Thiophenol (PhSH) | NBD with DNBS quencher | First fluorescent probe for selective PhSH detection based on this mechanism. mdpi.com | Not Specified |
| Two-photon probe (28) | Thiophenol (PhSH) | Through-bond energy transfer (TBET) system with 2,4-dinitrobenzenesulfonate | High-sensitivity turn-on fluorescence response. mdpi.com | Not Specified |
| Naphthalimide-based probe | Thiophenols | N-butyl-4-amino-1,8-naphthalimide with 2,4-dinitrobenzenesulfonamide recognition unit | High off/on signal ratios, good selectivity. nih.gov | 20 nM for thiophenol nih.gov |
| HCD (hemicyanine-2,4-dinitrobe-nzenesulfonamide) | Biothiols (Cys, Hcy, GSH) | Hemicyanine dye with ICT mechanism | Remarkable sensitivity and high selectivity. nih.govresearchgate.net | 0.32 µM (Cys), 0.72 µM (Hcy), 0.27 µM (GSH) nih.govresearchgate.net |
| MC-Sec | Selenol (Sec) | Merocyanine (B1260669) Schiff base with pKa shift mechanism | Good selectivity and sensitivity for Sec. nih.gov | Not Specified |
Q & A
Basic: What are the standard synthetic routes for preparing 2,4-dinitrobenzenesulfenamide in laboratory settings?
This compound is typically synthesized via sulfenylation reactions, where a primary or secondary amine reacts with 2,4-dinitrobenzenesulfenyl chloride. While specific protocols are not fully detailed in the provided evidence, analogous sulfenamide preparations often involve controlled reaction conditions (e.g., low temperatures, inert atmosphere) to prevent oxidation or decomposition of the sulfenyl chloride intermediate. Post-reaction purification may require column chromatography or recrystallization to isolate the sulfenamide in high purity . Researchers should validate the product using techniques like HPLC or NMR to confirm structural integrity and absence of byproducts.
Basic: What cleavage conditions are effective for removing the this compound protecting group in organic synthesis?
The this compound group is cleaved under mild acidic conditions using p-thiocresol and p-toluenesulfonic acid (TsOH) in dichloromethane or similar solvents. This method achieves near-quantitative yields while preserving sensitive functional groups in the molecule. The reaction mechanism involves nucleophilic displacement of the sulfenamide sulfur by the thiol, releasing the free amine. Optimization of stoichiometry (e.g., 2–3 equivalents of p-thiocresol) and reaction time (1–2 hours) is recommended to ensure complete deprotection .
Advanced: How can biradical intermediates in sulfenamide-mediated aziridination reactions be experimentally validated?
To probe biradical intermediates, researchers can employ trapping agents like cis-stilbene, which reacts with transient nitrene or biradical species to form aziridine derivatives. For example, in a study using this compound, cis-stilbene yielded both aziridine (42%) and a minor byproduct (2.4%), detected via HPLC. However, low yields of the latter suggest limited trapping efficiency or competing pathways. To strengthen mechanistic evidence, complementary techniques like electron paramagnetic resonance (EPR) spectroscopy or isotopic labeling (e.g., ) should be used to directly characterize radical intermediates .
Advanced: What analytical strategies address challenges in detecting trace byproducts during sulfenamide reactions?
High-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection is critical for identifying low-abundance byproducts (e.g., <5% yield). For instance, in aziridination reactions, HPLC-MS enabled detection of a trace biradical-trapped product (compound 5) at ~2.4% yield. To improve sensitivity, researchers should:
- Use gradient elution to resolve closely eluting peaks.
- Employ high-resolution MS (HRMS) or tandem MS (MS/MS) for structural confirmation.
- Consider derivatization techniques to enhance UV/fluorescence signals of elusive intermediates .
Advanced: How can contradictory mechanistic data in sulfenamide-mediated reactions be resolved?
Contradictions often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). For example, the low yield of a biradical-trapped product (compound 5) in aziridination reactions suggests either a short-lived intermediate or dominance of alternative pathways. To resolve this:
- Perform kinetic isotope effect (KIE) studies to distinguish radical vs. polar transition states.
- Use computational methods (e.g., DFT) to model potential energy surfaces and identify favored pathways.
- Design competition experiments with radical scavengers (e.g., TEMPO) to quantify radical involvement .
Advanced: What strategies mitigate side reactions during sulfenamide group transformations?
Side reactions, such as sulfenamide oxidation or undesired nucleophilic attacks, can be minimized by:
- Strict control of reaction temperature (e.g., 0–25°C) and moisture levels.
- Using non-polar solvents (e.g., CHCl) to stabilize reactive intermediates.
- Introducing sterically hindered bases (e.g., 2,6-lutidine) to suppress acid-catalyzed decomposition.
- Monitoring reaction progress in real-time via in-situ IR or Raman spectroscopy to terminate reactions at optimal conversion .
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
Key techniques include:
- H/C NMR : To confirm sulfenamide bond formation (characteristic S–N coupling in -labeled samples).
- FT-IR : Detection of N–H stretching (~3300 cm) and NO symmetric/asymmetric vibrations (~1520/1350 cm).
- UV-Vis : Monitoring nitro group transitions (λ~260–300 nm) for reaction kinetics.
- X-ray crystallography : For unambiguous structural determination, especially in resolving regiochemical ambiguities .
Advanced: How does electronic effects influence the reactivity of this compound in electrophilic substitutions?
The electron-withdrawing nitro groups at the 2- and 4-positions activate the sulfenamide sulfur toward electrophilic attack while deactivating the aromatic ring. This dual effect directs reactivity to the sulfur center, making it susceptible to nucleophilic displacement (e.g., by thiols or amines). Computational studies (e.g., NBO analysis) can quantify charge distribution, revealing enhanced electrophilicity at sulfur compared to unsubstituted sulfenamides. Such insights guide the design of sulfenamide reagents for selective bond-forming reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
